molecular formula I2Si B084726 Diiodosilane CAS No. 13760-02-6

Diiodosilane

Cat. No. B084726
CAS RN: 13760-02-6
M. Wt: 281.894 g/mol
InChI Key: RNRZLEZABHZRSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diiodosilane is synthesized through direct reactions involving carboxylic acid derivatives, yielding acyl iodides. This process is accelerated by iodine, indicating diiodosilane's reactivity towards forming silyl carboxylates in the absence of iodine. Such transformations are essential for esterification and transesterification methods, highlighting diiodosilane's significance in synthesizing acyl iodides from various carboxylic acid derivatives (Keinan & Sahai, 1990).

Molecular Structure Analysis

The gas phase structure of diiodosilane has been elucidated through electron diffraction studies, determining the Si-I bond length and the I-Si-I bond angle. These structural parameters are crucial for understanding diiodosilane's reactivity and interaction with other molecules (Altabef & Oberhammer, 2002).

Chemical Reactions and Properties

Diiodosilane exhibits remarkable versatility in chemical reactions, including the hydrolysis and reductive iodination of ketals, acetals, ketones, and aldehydes. It shows a distinct preference in reactivity towards aromatic functionalities over aliphatic ones, and its reduction capabilities are influenced by substrate characteristics and the presence of iodine (Keinan, Pérez, Sahai, & Shvily, 1990).

Scientific Research Applications

  • Molecular Structure Analysis : A study by Altabef and Oberhammer (2002) explored the gas-phase structure of diiodosilane using electron diffraction. They determined the Si-I bond length and the I-Si-I bond angle, contributing to the understanding of its molecular geometry (Altabef & Oberhammer, 2002).

  • Synthesis of Acyl Iodides : Keinan and Sahai (1990) demonstrated the use of diiodosilane for the direct synthesis of acyl iodides from various carboxylic acid derivatives. This application is significant in organic synthesis and pharmaceutical research (Keinan & Sahai, 1990).

  • Hydrolysis and Reductive Iodination : In another study by Keinan et al. (1990), diiodosilane was utilized for the hydrolysis and reductive iodination of ketals, acetals, ketones, and aldehydes. These reactions are useful in various chemical transformations (Keinan, Pérez, Sahai, & Shvily, 1990).

  • Synthesis of 3D Ordered Macroporous Carbon/Nano-Silicon Composites : Wang et al. (2008) reported on the synthesis of carbon/nano-silicon composites with a 3D ordered macroporous structure using diiodosilane. This has potential applications in materials science, particularly in energy storage technologies (Wang, Li, Ergang, & Stein, 2008).

  • Nuclear Quadrupole Coupling Study : Arsenault et al. (2017) measured the rotational spectrum of diiodosilane and obtained the nuclear quadrupole coupling tensors for both iodine nuclei. This research provides insights into the electronic structure and bonding of diiodosilane (Arsenault, Obenchain, Orellana, & Novick, 2017).

Safety And Hazards

Diiodosilane is a flammable liquid and vapor . In contact with water, it releases flammable gases which may ignite spontaneously . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is harmful if swallowed, in contact with skin or if inhaled .

Future Directions

Diiodosilane has been commercialized to meet the global demand of the semiconductor industry for next-generation semiconductor chips .

properties

InChI

InChI=1S/I2Si/c1-3-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRZLEZABHZRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Si](I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

I2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30928708
Record name Diiodosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.894 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diiodosilicon

CAS RN

13465-83-3
Record name Diiodosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
175
Citations
S Gastaldi, SM Weinreb, D Stien - The Journal of organic …, 2000 - pubmed.ncbi.nlm.nih.gov
Diiodosilane: A reagent for mild, efficient conversion of carbamates to ureas via isocyanates Diiodosilane: A reagent for mild, efficient conversion of carbamates to ureas via isocyanates …
Number of citations: 49 pubmed.ncbi.nlm.nih.gov
Z Wang, F Li, NS Ergang, A Stein - Carbon, 2008 - Elsevier
… Diiodosilane was used as the silicon precursor to produce nano-silicon upon thermal decomposition. X-ray … A mechanism for decomposition of diiodosilane in this system is proposed. …
Number of citations: 41 www.sciencedirect.com
E Keinan, D Perez - The Journal of Organic Chemistry, 1987 - ACS Publications
Diiodosilane (DIS), which has never been used previously in organic synthesis, has been shown to exhibit properties and reactivities that are complementary to those of …
Number of citations: 35 pubs.acs.org
E Keinan, D Perez, M Sahai… - The Journal of Organic …, 1990 - ACS Publications
The reaction patterns of diiodosilane (SiH2I2, DIS) with ketals, acetals, ketones, and aldehydes were explored. The reagent may be used for mild cleavage of ketals and acetals either …
Number of citations: 39 pubs.acs.org
AB Altabef, H Oberhammer - Journal of molecular structure, 2002 - Elsevier
The molecular structure of diiodosilane has been determined by gas electron diffraction. Assuming C 2v symmetry, only the S–I bond length (2.423(3)Å) and the I–Si–I bond angle (110.8…
Number of citations: 5 www.sciencedirect.com
E Keinan, M Sahai - The Journal of Organic Chemistry, 1990 - ACS Publications
Diiodosilane (SiH2I2, DIS) is a very useful reagent for direct, high-yield synthesis of acyl iodides from variety of carboxylicacid derivatives, such as carboxylic acids, esters, lactones, …
Number of citations: 22 pubs.acs.org
A Kunai, T Sakurai, E Toyoda, M Ishikawa… - …, 1994 - ACS Publications
… Thus, when Et2S1H2 was treated with 2.0 equiv of isopropyl iodide in the presence of 0.5 mol % ofPdClg at reflux temperature (bath 70 C) for 24 h, the diiodosilane was formed as the …
Number of citations: 71 pubs.acs.org
BJ Lee, DW Seo, JW Choi - Journal of the Korean Physical Society, 2022 - Springer
A more in-depth study was conducted on silicon nitride thin films deposited using the space-divided plasma enhance atomic layer deposition (PE-ALD) method. Existing silicon nitride …
Number of citations: 3 link.springer.com
E Keinan, M Sahai, R Shvily - Synthesis, 1991 - thieme-connect.com
Ketals and acetals are selectively reduced by diiodosilane to iodoalkanes in preference to ketones and aldehydes. This inversion of the normal order of reactivity of the" protected" and" …
Number of citations: 7 www.thieme-connect.com
EA Arsenault, DA Obenchain, W Orellana… - Journal of Molecular …, 2017 - Elsevier
… The molecule that is the focus of this paper, diiodosilane, is the first halosilane with two iodine substituents and the third molecule with two iodine substituents, the first being …
Number of citations: 3 www.sciencedirect.com

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